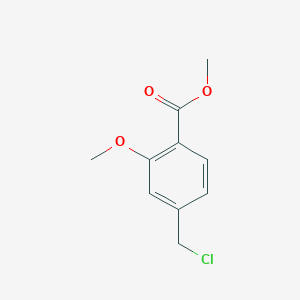

Methyl 4-(chloromethyl)-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(chloromethyl)-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXCTBSQONPDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Methyl 4-(chloromethyl)-2-methoxybenzoate in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

Methyl 4-(chloromethyl)-2-methoxybenzoate is a key bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its utility in complex reaction pathways is critically dependent on its solubility characteristics within various organic media. A thorough understanding of its solubility profile is paramount for optimizing reaction kinetics, simplifying purification processes, and ensuring reproducible outcomes. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, a predicted solubility profile based on structural analogs, and a rigorous, field-proven experimental protocol for determining its equilibrium solubility in any given organic solvent. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to handle and utilize this versatile reagent with precision and safety.

Introduction and Physicochemical Context

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS No: 17833-43-1) is an aromatic ester featuring three key functional groups: a methyl ester, a methoxy group, and a reactive chloromethyl (benzyl chloride) moiety. This unique combination makes it a valuable intermediate for introducing a substituted benzyl fragment in multi-step syntheses.

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The key factors influencing the solubility of Methyl 4-(chloromethyl)-2-methoxybenzoate are:

-

Polarity: The presence of the ester and methoxy groups introduces significant polarity and dipole moments. These groups can engage in dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While the molecule itself does not possess hydrogen bond donors, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[2]

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic region, enabling van der Waals interactions with nonpolar and aromatic solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the energy holding the molecules together in the crystal lattice.

Based on this structure, the compound is expected to exhibit favorable solubility in a range of polar aprotic and moderately polar protic solvents, with lower solubility in highly nonpolar alkanes or highly polar aqueous systems.

Predicted Solubility Profile

While experimentally determined quantitative data for Methyl 4-(chloromethyl)-2-methoxybenzoate is not widely published, a reliable qualitative and semi-quantitative solubility profile can be predicted based on data from structurally related compounds such as methyl 4-methoxybenzoate and 4-methoxybenzoic acid.[3][4][5]

Table 1: Predicted Solubility of Methyl 4-(chloromethyl)-2-methoxybenzoate in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Class | Predicted Solubility | Rationale & Expected Intermolecular Forces |

| Dichloromethane (DCM) | Halogenated | Very Soluble | Strong dipole-dipole interactions. |

| Chloroform | Halogenated | Very Soluble | Similar to DCM; effective at solvating polar organic molecules.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Very Soluble | Strong dipole-dipole interactions; ether oxygen can accept H-bonds. |

| Acetone | Polar Aprotic Ketone | Soluble | Good polarity match for dipole-dipole interactions.[5] |

| Ethyl Acetate | Polar Aprotic Ester | Soluble | "Like dissolves like"; strong compatibility with the ester group.[3][5] |

| Acetonitrile (ACN) | Polar Aprotic Nitrile | Soluble | High dipole moment effectively solvates the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | Soluble | Highly polar solvent capable of strong dipole interactions. |

| Methanol | Polar Protic Alcohol | Moderately Soluble | Can act as a hydrogen bond donor to the ester/ether oxygens.[3] |

| Ethanol | Polar Protic Alcohol | Moderately Soluble | Similar to methanol, but slightly lower polarity may improve compatibility.[4][5] |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | π-stacking interactions with the benzene ring can aid solubility.[5] |

| Hexanes / Heptane | Nonpolar Alkane | Insoluble / Poorly Soluble | Mismatch in polarity; insufficient solvation energy to overcome lattice energy.[2] |

| Water | Polar Protic | Insoluble | The large hydrophobic aromatic ring limits aqueous solubility.[3][5] |

Note: This table is a predictive guide. For precise quantitative results, the experimental protocol outlined in Section 3 should be followed.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining the thermodynamic equilibrium solubility of a compound.[1][6] This protocol ensures that a saturated solution is formed and accurately quantified.

Rationale for Method Selection

This method is chosen for its reliability and direct measurement of thermodynamic equilibrium, which is crucial for applications like crystallization and reaction design.[7] Unlike kinetic solubility assays, which can be influenced by the rate of dissolution, the shake-flask method provides a true measure of a compound's maximum dissolved concentration under stable conditions.[7][8]

Materials and Equipment

-

Methyl 4-(chloromethyl)-2-methoxybenzoate (solid, >98% purity)

-

Selected organic solvent (HPLC grade or equivalent purity)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge capable of holding the selected vials

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes for dilutions

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Methyl 4-(chloromethyl)-2-methoxybenzoate to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve is critical. For a new solvent, start with ~50-100 mg of solid for every 1 mL of solvent. Record the exact mass added.

-

Causality: Using a clear excess of solid is mandatory to ensure that the final solution is truly saturated at equilibrium.[9] If all the solid dissolves, the true solubility limit has not been reached.

-

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial (e.g., 2.00 mL). Secure the cap tightly.

-

Equilibration: Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vial for a minimum of 24 to 72 hours.[1][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle. Then, perform a two-step separation to ensure no solid particles contaminate the sample for analysis:

-

a. Centrifugation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining undissolved solid.[1]

-

b. Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, new vial.[1]

-

Causality: This dual separation process is a self-validating system. Centrifugation removes the bulk of the solid, and the subsequent filtration of the supernatant removes any fine particulates that could artificially inflate the measured concentration.

-

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis, mg/mL) × (Dilution Factor)

Safety Precautions

-

Always handle Methyl 4-(chloromethyl)-2-methoxybenzoate and all organic solvents inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10][11]

-

This compound is classified as an irritant, causing skin and serious eye irritation. Avoid contact with skin and eyes and avoid breathing dust.[12][13]

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[11][14]

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvents used before beginning any work.[10][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Conclusion

While a definitive, pre-published database of solubility values for Methyl 4-(chloromethyl)-2-methoxybenzoate is elusive, a strong predictive framework can be established based on its chemical structure and the properties of its analogs. For applications demanding high precision, the shake-flask method detailed herein provides a robust, reliable, and universally accepted protocol for determining its true equilibrium solubility. By combining theoretical understanding with rigorous experimental practice, researchers can effectively leverage this important synthetic intermediate, ensuring optimized and reproducible results in their chemical endeavors.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- Safety Data Sheet - AK Scientific, Inc. (n.d.).

- Methyl 4-(chloromethyl)benzoate - Safety Data Sheet. (2025, July 19). ChemicalBook.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Safety Data Sheet. (2024, November 1). Aaronchem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Key Properties and Handling of Methyl 4-Methoxybenzoate. (2026, February 12).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.

- Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- 4-Methylumbelliferyl alpha-D-galactopyranoside. (2025, November 25). AAT Bioquest.

- CAS 121-98-2: Methyl 4-methoxybenzoate. (n.d.). CymitQuimica.

- Solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. nbinno.com [nbinno.com]

- 4. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Methyl 4-(chloromethyl)benzoate - Safety Data Sheet [chemicalbook.com]

- 11. aaronchem.com [aaronchem.com]

- 12. aksci.com [aksci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(chloromethyl)-2-methoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-(chloromethyl)-2-methoxybenzoate, a key intermediate in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this document extrapolates from established chemical principles and data on closely related analogues to present its core chemical identifiers, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Core Chemical Identifiers and Physicochemical Properties

Definitive identification of a chemical entity is paramount for reproducibility and safety in a research and development setting. For the purpose of this guide, we will focus on the closely related and well-documented analogue, Methyl 4-(chloromethyl)benzoate , as a primary reference point for physicochemical properties and reactivity.

The canonical SMILES, InChIKey, and other key identifiers for Methyl 4-(chloromethyl)benzoate are provided below.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-(chloromethyl)benzoate | [1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CCl | [1] |

| InChIKey | SATDLKYRVXFXRE-UHFFFAOYSA-N | [1] |

| CAS Number | 34040-64-7 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

The physicochemical properties of Methyl 4-(chloromethyl)benzoate are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 155-159 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [2] |

| Purity | Typically >98.0% (GC) |

Proposed Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate

A plausible two-step synthesis is outlined below, starting from the commercially available methyl 2-methoxybenzoate.

Caption: Proposed synthetic workflow for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Experimental Protocol: Proposed Synthesis

Step 1: Chloromethylation of Methyl 2-methoxybenzoate

This procedure is adapted from known chloromethylation reactions of activated aromatic systems.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a gas inlet, add methyl 2-methoxybenzoate (1 equivalent).

-

Addition of Reagents: Add a suitable solvent such as dichloromethane. To this solution, add paraformaldehyde (1.5 equivalents) and a catalytic amount of anhydrous zinc chloride.

-

Reaction: Bubble anhydrous hydrogen chloride gas through the stirred solution at 0-5°C. After saturation, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 4-(chloromethyl)-2-methoxybenzoate.

Applications in Drug Discovery and Development

The bifunctional nature of Methyl 4-(chloromethyl)-2-methoxybenzoate, possessing both a reactive benzylic chloride and a methyl ester, makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications.[2]

The primary utility of this class of compounds lies in their ability to act as electrophilic synthons. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Caption: Reactivity and applications of Methyl 4-(chloromethyl)-2-methoxybenzoate in drug discovery.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The chloromethyl group can be readily displaced by a primary or secondary amine to form a benzylamine linkage, a common motif in kinase inhibitors. The ester can then be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key interacting group with the target protein.

Safety and Handling

Methyl 4-(chloromethyl)benzoate and its analogues are corrosive and should be handled with appropriate personal protective equipment (PPE).[3]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Analytical Characterization

The identity and purity of synthesized Methyl 4-(chloromethyl)-2-methoxybenzoate should be confirmed by a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the methyl ester protons, and the benzylic methylene protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-Cl bond. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

References

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[(chloromethoxy)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 4-(chloromethyl)-5-methoxy-2-methylbenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Methyl 4-(chloromethyl)-2-methoxybenzoate and Its Isomers: A Handbook for Drug Discovery

For the discerning researcher in drug development, precision in molecular architecture is paramount. The strategic placement of functional groups on an aromatic scaffold can profoundly influence a compound's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth technical exploration of Methyl 4-(chloromethyl)-2-methoxybenzoate, a versatile building block, and its closely related isomers. We will delve into the nuances of their synthesis, comparative reactivity, and the strategic rationale behind their application in medicinal chemistry, offering field-proven insights to navigate the complexities of contemporary drug discovery.

The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

The benzoate scaffold is a cornerstone in the design of novel therapeutics. The deliberate introduction of substituents such as methoxy and chloromethyl groups provides medicinal chemists with powerful tools to modulate a molecule's properties.

The Methoxy Group: More than just a simple ether, the methoxy group is a "non-lipophilic scout" for exploring protein pockets.[1] Its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing aqueous solubility, while the methyl group can engage in van der Waals interactions within hydrophobic pockets.[1][2] Furthermore, the methoxy group is a strong ortho, para-director in electrophilic aromatic substitution, guiding the course of subsequent synthetic transformations.[3] Its influence on a molecule's acidity and basicity is also a critical consideration in drug design.[3] In the context of drug metabolism, the methoxy group's susceptibility to O-demethylation by cytochrome P450 enzymes can be a strategic consideration for prodrug design or for modulating a compound's half-life.[1][2]

The Chloromethyl Group: This functional group introduces a reactive handle for a variety of nucleophilic substitution reactions. As a benzylic halide, the chloromethyl group is a versatile precursor for the introduction of a wide array of functionalities, including amines, thiols, and ethers, which are crucial for elaborating a core scaffold and exploring structure-activity relationships (SAR).[4][5] The reactivity of the benzylic position is a key asset in the synthesis of complex drug molecules.[6][7][8]

The interplay of these two functional groups on a methyl benzoate core creates a landscape of synthetic possibilities and challenges. Understanding the distinct properties of each isomer is therefore essential for their effective utilization.

Navigating the Isomeric Landscape: A Comparative Analysis

The precise positioning of the chloromethyl and methoxy groups on the methyl benzoate ring gives rise to several isomers, each with unique chemical properties and synthetic routes. A clear understanding of these differences is critical to avoid ambiguity in synthesis and to select the optimal building block for a given target molecule.

| Compound Name | CAS Number | Structure | Key Differentiating Features |

| Methyl 4-(chloromethyl)-2-methoxybenzoate | 74733-27-0 (bromo- analog) |  | The chloromethyl group is para to the ester, and the methoxy group is ortho. This arrangement influences the electronic environment of the reactive benzylic position. |

| Methyl 4-chloro-2-methoxybenzoate | 78955-90-5 |  | A chlorine atom is directly attached to the aromatic ring at the 4-position. This isomer is significantly less reactive towards nucleophilic substitution compared to its chloromethyl counterpart. |

| Methyl 5-chloro-2-methoxybenzoate | 33924-48-0 |  | The chlorine atom is at the 5-position, altering the electronic and steric environment around the ester and methoxy groups. |

| Methyl 2-methoxy-5-(chloromethyl)benzoate | 7252-24-6 |  | The chloromethyl group is at the 5-position. The relative positions of the functional groups impact the overall reactivity and synthetic utility. |

Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate: A Proposed Pathway

While direct and detailed synthetic procedures for Methyl 4-(chloromethyl)-2-methoxybenzoate are not extensively reported, a plausible and efficient synthesis can be designed based on established organic transformations and the known synthesis of its bromo-analog.[9] The proposed pathway involves the chloromethylation of a suitable precursor.

The chloromethylation of an activated aromatic ring is a classic electrophilic aromatic substitution reaction.[10][11] The reaction typically proceeds via the in-situ generation of a chloromethyl cation or a related electrophilic species from formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[10][11]

Caption: Proposed synthetic pathway for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Experimental Protocol: Chloromethylation of Methyl 2-methoxy-4-methylbenzoate

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl 2-methoxy-4-methylbenzoate

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Zinc Chloride

-

Anhydrous Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: Add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.5 eq) to the solution.

-

Introduction of HCl: Bubble dry hydrogen chloride gas through the stirred solution at 0°C for 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-(chloromethyl)-2-methoxybenzoate.

Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Expected ¹H NMR of Methyl 4-(chloromethyl)-2-methoxybenzoate:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A singlet for the methoxy protons (~3.8 ppm).

-

A singlet for the benzylic protons of the chloromethyl group (~4.6 ppm).

-

Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

Comparative Spectroscopic Data of Isomers:

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrum (m/z) |

| Methyl 4-chloro-2-methoxybenzoate | 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 7.0-7.7 (m, 3H, Ar-H) | 52.3, 56.1, aromatic signals, 165.8 (C=O) | 200 (M+), 169, 141 |

| Methyl 5-chloro-2-methoxybenzoate | 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 6.9-7.8 (m, 3H, Ar-H) | 52.2, 56.0, aromatic signals, 165.5 (C=O) | 200 (M+), 169, 141 |

| Methyl 4-(bromomethyl)-2-methoxybenzoate | 4.44 (s, 2H, CH₂Br), 3.91 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), aromatic signals | 32.5 (CH₂Br), 52.4, 56.2, aromatic signals, 166.1 (C=O) | 258/260 (M+/M+2), 179 |

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the spectrometer's field strength.

Applications in Drug Development: A Reactive Intermediate for Lead Optimization

Methyl 4-(chloromethyl)-2-methoxybenzoate is a valuable intermediate for the synthesis of a diverse range of compounds in drug discovery. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Caption: Key synthetic transformations of Methyl 4-(chloromethyl)-2-methoxybenzoate.

The reactive chloromethyl group can readily undergo nucleophilic substitution with a variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, to introduce diverse side chains.[4] This is a powerful strategy for rapidly building a library of analogs for SAR studies.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.[4] This sequential functionalization provides a robust platform for the synthesis of complex and biologically active compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Methyl 4-(chloromethyl)-2-methoxybenzoate and its isomers. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(chloromethyl)-2-methoxybenzoate and its isomers are valuable and versatile building blocks for drug discovery and development. Their unique substitution patterns offer a range of reactivities and synthetic opportunities. A thorough understanding of their synthesis, spectroscopic properties, and chemical behavior is essential for their effective application in the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently and strategically incorporate these important intermediates into their synthetic endeavors.

References

- BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. BenchChem.

- Oreate AI Blog. (2026, January 7). Systematic Analysis of Terminology in Drug Synthesis.

- Filo. (2025, September 7).

- Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy....

- Al-Hadiya, B. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(4), 536.

- Ishihara, Y., & Chiodi, D. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

- Tech Serve Solutions. (n.d.).

- ChemicalBook. (n.d.).

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

- ChemicalBook. (n.d.).

- BLD Pharm. (n.d.).

- Durham E-Theses. (n.d.).

- Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912.

- Matrix Fine Chemicals. (n.d.).

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- CymitQuimica. (n.d.).

- Watson International. (n.d.).

- Semenya, J., Yang, Y., & Picazo, E. (2023).

- 3D chemistry. (2020, October 6). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube.

- Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH....

- Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4068-4076.

- Hangzhou Keying Chem Co., Ltd. (n.d.).

- Brown, H. C., & Nelson, K. L. (1953). An Interpretation of Meta Orientation in the Alkylation of Toluene. The Relative Reactivity and Isomer Distribution in the Chloromethylation and Mercuration of Benzene and Toluene. Journal of the American Chemical Society, 75(1), 24-27.

- The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026, February 12).

- Matrix Fine Chemicals. (n.d.).

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Methyl 4-(2-aminoethoxy)

- Khan Academy. (n.d.).

- Ashenhurst, J. (2018, June 13).

- ChemicalBook. (n.d.). methyl 4-(bromomethyl)

- BenchChem. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Methyl 4-(chloromethyl)

- Olah, G. A., & Welch, J. T. (1978). Direct Preparation of Bromoacetaldehyde. The Journal of Organic Chemistry, 43(6), 1259-1260.

- CN101434545A - Method for preparing methyl p-chloromethyl benzo

- BenchChem. (n.d.). Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)

- Tokyo Chemical Industry Co., Ltd. (n.d.). Bromoacetaldehyde Dimethyl Acetal.

- PubChem. (n.d.). Acetaldehyde, 2,2-dimethoxy-.

- CymitQuimica. (n.d.). CAS 7252-83-7: 2-Bromo-1,1-dimethoxyethane.

- NIST. (n.d.). Ethane, 2-bromo-1,1-dimethoxy-. NIST Chemistry WebBook.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. methyl 4-(bromomethyl)-2-methoxybenzoate | 74733-27-0 [chemicalbook.com]

- 10. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]

- 11. vaia.com [vaia.com]

A Tale of Two Building Blocks: A Technical Guide to Methyl 4-(chloromethyl)benzoate and its 2-Methoxy Analog for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the nuanced differences between two critical building blocks in medicinal chemistry: Methyl 4-(chloromethyl)benzoate and the less-documented but strategically significant Methyl 4-(chloromethyl)-2-methoxybenzoate. As a Senior Application Scientist, this guide aims to provide not just a side-by-side comparison but a deeper understanding of how a single methoxy group can fundamentally alter the physicochemical properties, reactivity, and ultimately, the strategic application of these molecules in the synthesis of novel therapeutics.

Structural and Physicochemical Divergence: The Impact of the Ortho-Methoxy Group

At first glance, the two molecules appear structurally similar. However, the introduction of a methoxy group at the ortho-position to the ester in Methyl 4-(chloromethyl)-2-methoxybenzoate instigates a cascade of electronic and steric effects that differentiate it from its parent compound.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=36664&t=l"]; "Methyl 4-(chloromethyl)benzoate"; } graph { layout=neato; node [shape=none]; "Methyl 4-(chloromethyl)-2-methoxybenzoate" [label="Chemical structure for Methyl 4-(chloromethyl)-2-methoxybenzoate is not readily available in public databases."]; }

Caption: Chemical structures of Methyl 4-(chloromethyl)benzoate and a note on Methyl 4-(chloromethyl)-2-methoxybenzoate.

The primary differentiator is the methoxy group's dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a more dominant electron-donating resonance effect (+M) through its lone pairs, which delocalize into the aromatic ring.[1][2] This electronic push influences the reactivity of both the chloromethyl group and the aromatic ring itself.

A comparative summary of their key physicochemical properties is presented below. Note that due to the limited availability of experimental data for Methyl 4-(chloromethyl)-2-methoxybenzoate, some properties are predicted based on the behavior of analogous structures.

| Property | Methyl 4-(chloromethyl)benzoate | Methyl 4-(chloromethyl)-2-methoxybenzoate (Predicted/Inferred) | Impact of the 2-Methoxy Group |

| Molecular Formula | C₉H₉ClO₂ | C₁₀H₁₁ClO₃ | Addition of a -OCH₃ group |

| Molecular Weight | 184.62 g/mol | 214.65 g/mol | Increased molecular weight |

| Boiling Point | 275.7 °C at 760 mmHg[3] | Higher than the parent compound | Increased intermolecular forces |

| Melting Point | 39 °C[3] | Likely higher due to increased polarity and potential for different crystal packing | Altered solid-state properties |

| LogP (Predicted) | 2.46[3] | Lower than the parent compound | Increased polarity and hydrogen bond accepting capability[4][5] |

| Polar Surface Area | 26.3 Ų[3] | Higher than the parent compound | Enhanced potential for polar interactions |

Reactivity Profile: A Story of Steric Hindrance and Electronic Modulation

The seemingly subtle addition of the ortho-methoxy group creates a significant divergence in the reactivity of the two molecules. This is most pronounced at the benzylic position, the site of the reactive chloromethyl group.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a key functional handle for introducing a wide variety of nucleophiles, a cornerstone of its utility in drug discovery. The rate and mechanism of this substitution are heavily influenced by the electronic environment of the benzene ring.

Caption: Comparative reactivity in nucleophilic substitution.

For Methyl 4-(chloromethyl)benzoate , the benzylic carbon is susceptible to both SN1 and SN2 type reactions, with the pathway often depending on the solvent and the nucleophile.[6] The electron-withdrawing nature of the ester group slightly destabilizes the benzylic carbocation that would form in an SN1 pathway.

In contrast, for Methyl 4-(chloromethyl)-2-methoxybenzoate , the ortho-methoxy group introduces two opposing effects:

-

Electronic Effect: The electron-donating resonance effect of the methoxy group can stabilize the developing positive charge on the benzylic carbon in an SN1-like transition state, potentially accelerating the reaction.[7][8]

-

Steric Effect: The physical bulk of the methoxy group in the ortho position can hinder the backside attack of a nucleophile required for an SN2 reaction.[9]

Therefore, it is plausible to predict that the 2-methoxy analog would favor an SN1 pathway over an SN2 pathway to a greater extent than the parent compound, especially with bulkier nucleophiles.

Electrophilic Aromatic Substitution

While the primary reactivity lies in the chloromethyl group, the aromatic ring itself can undergo electrophilic substitution. The directing effects of the substituents play a crucial role here.

-

In Methyl 4-(chloromethyl)benzoate , the ester group is a deactivating, meta-directing group, while the chloromethyl group is a weakly deactivating, ortho, para-directing group.

-

In Methyl 4-(chloromethyl)-2-methoxybenzoate , the powerful electron-donating and ortho, para-directing methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it.[10] However, the position para to the methoxy is already occupied by the chloromethyl group, and one ortho position is occupied by the ester. This leaves the remaining ortho position as the most likely site for substitution, although steric hindrance could be a factor.[11]

Synthetic Strategies: Accessing These Key Intermediates

The synthetic accessibility of these building blocks is a critical consideration for their application in large-scale drug development campaigns.

Synthesis of Methyl 4-(chloromethyl)benzoate

A common and industrially scalable synthesis of Methyl 4-(chloromethyl)benzoate involves the esterification of 4-(chloromethyl)benzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[12]

Caption: Synthesis of Methyl 4-(chloromethyl)benzoate.

Experimental Protocol: Fischer Esterification of 4-(Chloromethyl)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(chloromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol (10-20 volumes).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The causality behind these steps lies in the principles of equilibrium. The large excess of methanol shifts the equilibrium towards the product side, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol. The basic wash during work-up is crucial to remove any unreacted acidic starting material.

Proposed Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate

Due to the lack of direct literature procedures, a plausible synthetic route for Methyl 4-(chloromethyl)-2-methoxybenzoate can be proposed based on known transformations of similar substrates. A likely approach would start from the commercially available 2-methoxy-4-methylbenzoic acid.

Caption: Proposed synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Proposed Experimental Workflow:

-

Esterification: The starting acid, 2-methoxy-4-methylbenzoic acid, would first be subjected to Fischer esterification with methanol and a catalytic amount of sulfuric acid, analogous to the synthesis of the parent compound.

-

Benzylic Chlorination: The resulting methyl 2-methoxy-4-methylbenzoate would then undergo free-radical chlorination at the benzylic position. This is typically achieved using N-chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux conditions.

This self-validating protocol relies on the established reactivity of benzylic methyl groups towards free-radical halogenation, a standard transformation in organic synthesis.

Applications in Drug Development: Strategic Choices

The choice between these two building blocks in a drug discovery program is a strategic one, dictated by the specific requirements of the target molecule and its biological context.

Methyl 4-(chloromethyl)benzoate is a versatile and widely used building block for introducing a phenylmethyl ester moiety. This can be a crucial pharmacophore or a linker to other parts of a molecule. Its established reactivity allows for predictable and scalable synthesis.

Methyl 4-(chloromethyl)-2-methoxybenzoate , on the other hand, offers more nuanced advantages. The methoxy group is a common feature in many approved drugs and can be strategically employed to:[5][13]

-

Improve Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical for good absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Enhance Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to favorable interactions within a protein's binding pocket.[14]

-

Influence Conformation: The steric bulk of the ortho-methoxy group can lock the conformation of the molecule, which can be beneficial for binding to a specific target.

-

Block Metabolism: A strategically placed methoxy group can block a potential site of metabolic oxidation, thereby increasing the drug's half-life.

The presence of the methoxy group in Methyl 4-(chloromethyl)-2-methoxybenzoate provides medicinal chemists with a valuable tool to fine-tune the properties of a lead compound, potentially improving its overall drug-like characteristics.[1][14]

Conclusion: A Matter of Strategic Design

References

-

The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

-

The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

-

Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. [Link]

-

Velocities of Reaction of Substituted Benzyl Chlorides in Two Reactions of Opposed Polar Types. (1935). RSC Publishing. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PMC. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ResearchGate. [Link]

-

Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem. [Link]

-

Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7. (2025). Chemsrc. [Link]

-

Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2015). PubMed. [Link]

-

Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. [Link]

-

The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026). [Link]

-

Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director? (2016). Reddit. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. [Link]

-

methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. [Link]

-

Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). PMC. [Link]

-

Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. (2025). Swarthmore College. [Link]

-

NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. (n.d.). [Link]

-

Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. [Link]

-

Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. (2026). [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]

-

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S). (n.d.). PubChemLite. [Link]

-

Showing Compound Methyl 2-methoxybenzoate (FDB010545). (2010). FooDB. [Link]

- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.).

-

Co-solvent effects on the indirect reduction of alkyl and benzyl halides: experimental evidence of a link between electron transfer and SN1-like processes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. [Link]

-

Methyl 4-[(Benzoylamino)methoxy]benzoate. (2010). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. works.swarthmore.edu [works.swarthmore.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Suppliers and price of Methyl 4-(chloromethyl)-2-methoxybenzoate CAS 1263285-16-0

Title: Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 1263285-16-0): Strategic Sourcing & Technical Guide

Executive Summary: The "Privileged" Electrophile

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 1263285-16-0) is a high-value pharmacophore building block, distinct from commodity reagents due to its dual-functionality: a reactive benzylic chloride electrophile and a masked carboxylic acid (methyl ester).[1][2][3][4]

In modern medicinal chemistry, this scaffold serves as a critical "linchpin" intermediate.[3][4] The 2-methoxy substituent provides steric and electronic modulation often required for kinase inhibitor specificity (e.g., EGFR, BTK targets), while the chloromethyl handle allows for rapid diversification via nucleophilic substitution.[1][4]

This guide moves beyond basic catalog data to provide a techno-commercial analysis of sourcing, quality control (QC), and synthetic utilization.[1][2][4]

Chemical Identity & Properties

| Property | Specification | Technical Note |

| CAS Number | 1263285-16-0 | Verify against synonyms: 4-(Chloromethyl)-2-methoxybenzoic acid methyl ester.[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁ClO₃ | |

| Molecular Weight | 214.65 g/mol | |

| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis (release of HCl).[1][2][3][4] |

| Melting Point | ~50–55 °C (Est.) | Low melting point requires cold chain logistics to prevent fusion.[1][2][3][4] |

| Reactivity | High (Benzylic Chloride) | Susceptible to rapid hydrolysis in moist air; lachrymator.[1][3][4] |

Market Landscape: Suppliers & Pricing Strategy

Unlike commodity solvents, CAS 1263285-16-0 is a "Tier 2" building block—synthesized on demand or stocked in small batches by specialized catalog houses.[1][2][3][4] It is rarely available in multi-kilogram bulk without a lead time (4–8 weeks).[1][2][3][4]

Supplier Tiering

-

Tier 1 (Stocked/Rapid Ship):

-

Tier 2 (Synthesis-on-Demand/Aggregators):

Price Analysis (Research Scale)

Pricing for this CAS is non-linear and volume-dependent.[1][2][3][4] The "methoxy" substitution increases cost relative to the unsubstituted analog due to the regioselectivity required during synthesis.[1][2][3][4]

| Pack Size | Estimated Price Range (USD) | Sourcing Strategy |

| 1 g | $85 – $120 | Spot Buy: Use for initial reaction screening.[1][2][3][4] Do not price shop; prioritize speed. |

| 5 g | $250 – $350 | Pilot: Use for optimization.[1][2][3][4] Check CoA for "Hydrolyzable Chlorine".[1][2][3][4] |

| 25 g | $800 – $1,100 | Campaign: Request a fresh batch.[1][2][3][4] Old stock may have degraded. |

| 100 g+ | Inquire (RFQ) | Bulk: Target price should drop to <$15/g.[1][3] Requires lead time for fresh synthesis.[1][2][3][4] |

Procurement Tip: Always request a Statement of Origin.[1][2][3][4] Many Western catalogs white-label material from Tier 2 Asian synthesizers.[1][2][3][4] For >100g, go direct to the manufacturer to save 30–40%.[2]

Technical Procurement: Quality Control (QC)

As a Senior Scientist, you must validate the material before it enters a synthesis campaign.[2][3] The primary failure mode for this compound is hydrolysis (loss of Cl) and dimerization .[1][2][3][4]

Critical Quality Attributes (CQAs)

-

Purity (HPLC/GC): Must be >95%.

-

Proton NMR:

-

Acid Content:

Synthesis & Impurity Logic (DOT Diagram)

The compound is typically made via radical chlorination.[1][2][3][4] This dictates the impurity profile.[1][2][3][4]

Figure 1: Synthesis pathway and origin of critical impurities.[1][2][3][4][6] Impurity B (Dichloromethyl) is particularly difficult to remove and acts as a chain terminator in polymerizations or a double-alkylator in synthesis.[1][2][3][4]

Application Science: Utilization in Drug Design

This molecule is a divergent intermediate . The reactivity difference between the benzyl chloride (highly reactive electrophile) and the methyl ester (stable carbonyl) allows for sequential functionalization.[1][2][3][4]

Reaction Workflow

-

Step 1: Nucleophilic Substitution (SN2). The chloride is displaced by amines, thiols, or phenols.[1][3][4] The 2-methoxy group exerts an electronic effect, slightly deactivating the benzyl position compared to unsubstituted analogs, but preventing side reactions at the ortho-position.[1][2][3][4]

-

Step 2: Ester Hydrolysis/Saponification. Once the "tail" is attached, the ester is hydrolyzed to the acid (LiOH/THF) for subsequent amide coupling.[1][3][4]

Figure 2: Standard medicinal chemistry workflow utilizing CAS 1263285-16-0 as a linker.

Handling & Stability Protocols

-

Storage: Store at 2–8°C (Fridge) under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DCM, EtOAc, THF.[3][4] Avoid protic solvents (MeOH, EtOH) for long-term storage as solvolysis (exchange of Cl for OMe/OEt) will occur.[1][2][3][4]

References

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary: Methyl 4-(chloromethyl)benzoate (Analogous Reactivity). Retrieved from [Link]

-

Google Patents. (2018).[1][2][3][4] Patent CN108358776A: Preparation method of 4-chloromethyl benzoic acid chlorides.[1][2][3][4] Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 3. Chemie Brunschwig | BLD Pharm [chemie-brunschwig.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

Methodological & Application

Reaction conditions for chlorination of methyl 4-(hydroxymethyl)-2-methoxybenzoate

Technical Application Note: Precision Chlorination of Methyl 4-(hydroxymethyl)-2-methoxybenzoate

Executive Summary & Chemical Context

This application note details the robust synthesis of methyl 4-(chloromethyl)-2-methoxybenzoate (Target) from its alcohol precursor, methyl 4-(hydroxymethyl)-2-methoxybenzoate (Substrate).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and radioligands where the benzylic chloride serves as a versatile electrophile for N-alkylation or ether formation.[1]

Chemical Challenge:

The substrate presents a unique electronic environment.[1] The C1-ester is electron-withdrawing, deactivating the aromatic ring.[1] The C2-methoxy group is electron-donating by resonance but is located meta to the hydroxymethyl group at C4.[1] Consequently, the benzylic position is electronically deactivated relative to simple benzyl alcohol, making it less prone to

Selected Methodology:

We utilize Thionyl Chloride (

Mechanistic Insight & Reaction Design

The reaction proceeds via an

-

Activation: The alcohol attacks thionyl chloride to form an alkyl chlorosulfite intermediate (

) and -

Catalysis (Vilsmeier-Haack Type): DMF reacts with

to form the electrophilic Vilsmeier reagent ( -

Substitution: Chloride ion (

) attacks the benzylic carbon, displacing the leaving group (

Diagram 1: Reaction Mechanism & Electronic Effects

Caption: Mechanistic pathway showing DMF-catalyzed activation of the benzylic alcohol followed by nucleophilic substitution.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Methyl 4-(hydroxymethyl)-2-methoxybenzoate | 196.20 | 1.0 | Substrate |

| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 (5 mol%) | Catalyst |

| Dichloromethane (DCM) | 84.93 | 10 Vol | Solvent |

| Sat.[1] | - | - | Quench/Wash |

Step-by-Step Procedure

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

drying tube or -

Dissolution: Charge the flask with Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

-

Catalyst Addition: Add DMF (0.05 eq) to the stirring solution.[1]

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (1.5 eq) dropwise via the addition funnel over 15-30 minutes. Note: Control the rate to manage gas evolution.

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 2-4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The product is less polar (

higher) than the alcohol.[1] -

Optimization: If conversion is <90% after 4 hours, heat to Reflux (40°C) for 1-2 hours. The electron-deficient nature of the ring may require thermal energy.[1]

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess

and DCM.[1] Caution: Trap volatiles carefully. -

Redissolve the residue in fresh DCM or EtOAc.[1]

-

Wash the organic layer with Sat.[1][4]

(2x) to neutralize residual acid.[1] -

Wash with Brine (1x).[1]

-

Dry over anhydrous

.[1]

-

-

Isolation: Filter and concentrate in vacuo to yield the crude benzylic chloride.

-

Purification: The crude material is typically sufficiently pure (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallization from Hexane/Heptane.[1]

Process Workflow & Decision Tree

Diagram 2: Experimental Workflow

Caption: Operational workflow for the chlorination process including decision points for thermal optimization.

Analytical Validation

| Parameter | Expected Result | Notes |

| Appearance | White to Off-white Solid | May be a clear oil initially that solidifies.[1][5] |

| Shift from ~4.75 ppm (-CH | ||

| HPLC Purity | > 95% (Area %) | Main peak shifts to higher retention time (less polar).[1] |

| Mass Spec (ESI+) | [M+H] | Characteristic chlorine isotope pattern ( |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Issue: "Sticky" Impurities.

-

Issue: Acid Sensitivity.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General protocols for alkyl halides from alcohols).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic principles of nucleophilic substitution).

-

Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.[1] Wiley-Interscience, 2006 .[1] (Stability of esters/ethers).[1]

-

Patent US4473498A . Process for the preparation of 4-chloromethyl-benzoic acid chlorides. 1984 . Link (Industrial precedent for chlorination of analogous benzoates).[1]

-

BenchChem Application Note . Synthesis of Methyl 4-amino-2-methoxybenzoate. (Structural analog handling). Link[1]

Sources

Nucleophilic substitution reactions of Methyl 4-(chloromethyl)-2-methoxybenzoate

Application Note: Nucleophilic Substitution Protocols for Methyl 4-(chloromethyl)-2-methoxybenzoate

Executive Summary & Chemical Profile

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 1263285-16-0 ) is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic sites: the highly reactive benzylic chloride (C4) and the more stable methyl ester (C1).

This guide provides validated protocols for selectively engaging the chloromethyl group in SN2 nucleophilic substitutions without compromising the ester functionality. These methods are critical for synthesizing receptor ligands, kinase inhibitors, and antibody-drug conjugate (ADC) linkers where the benzoate core serves as a structural anchor.

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 4-(chloromethyl)-2-methoxybenzoate |

| CAS Number | 1263285-16-0 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in water |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂), protect from moisture |

Mechanistic Insight: The Chemoselectivity Challenge

The primary challenge in utilizing this scaffold is chemoselectivity . The benzylic chloride is an excellent electrophile for SN2 reactions, but the methyl ester at C1 is susceptible to hydrolysis (saponification) or transesterification under basic conditions.

Key Reactivity Rules:

-

Nucleophilic Attack: The benzylic carbon (C4-CH₂-Cl) is the soft electrophile, preferring soft nucleophiles (thiols, amines, azides).

-

Base Selection: Non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃, K₂CO₃) are required to neutralize HCl byproducts without attacking the ester. Avoid hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) unless ester hydrolysis is intended.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO, ACN) accelerate the SN2 reaction by solvating the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

Figure 1: Reaction pathways for Methyl 4-(chloromethyl)-2-methoxybenzoate.[1] The green path represents the desired SN2 substitution.

Application Note 1: C-N Bond Formation (Amination)

Objective: Synthesis of secondary/tertiary amines via displacement of the benzylic chloride. Scope: Primary and secondary amines (aliphatic and aromatic).

Protocol A: Secondary Amine Synthesis (Standard)

Use this for non-volatile, moderately nucleophilic amines.

Reagents:

-

Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv[1]

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: Acetonitrile (ACN) or DMF[1]

-

Catalyst: KI (0.1 equiv) – Optional, accelerates reaction via Finkelstein in situ.

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Substrate (1.0 mmol, 215 mg) in anhydrous ACN (5 mL).

-

Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by the Amine (1.2 mmol).

-

Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

-

Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Checkpoint: The starting material (Rt ~ X min) should disappear; product mass [M+H]⁺ will be observed.

-

-

Workup:

-

Purification: Flash column chromatography (typically 0-50% EtOAc in Hexane).[1]

Optimization Table:

| Variable | Recommendation | Rationale |

|---|---|---|

| Solvent | ACN (Default), DMF (Difficult substrates) | ACN is easier to remove; DMF promotes faster rates for steric amines.[1] |

| Base | K₂CO₃ (Inorganic), DIPEA (Organic) | K₂CO₃ is easily filtered; DIPEA is soluble and good for homogeneous conditions. |

| Temperature | 50-60°C | Sufficient activation energy without degrading the ester.[1] |

Application Note 2: C-O Bond Formation (Etherification)

Objective: Synthesis of benzyl ethers using phenols or alcohols. Scope: Phenols (highly effective), Aliphatic alcohols (requires stronger base).

Protocol B: Phenolic Ether Synthesis

Phenols are acidic enough to be deprotonated by carbonate bases, avoiding ester hydrolysis risks associated with stronger bases.

Reagents:

-

Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)[1]

-

Phenol derivative: 1.1 equiv[1]

-

Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]

-

Solvent: DMF or Acetone[1]

Step-by-Step Procedure:

-

Activation: In a vial, combine the Phenol (1.1 mmol) and Cs₂CO₃ (1.5 mmol, 488 mg) in DMF (4 mL). Stir at RT for 15 mins to generate the phenoxide.

-

Coupling: Add Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 mmol, 215 mg) in one portion.

-

Reaction: Heat to 50°C for 2–6 hours.

-

Mechanistic Note: Cs₂CO₃ is preferred over K₂CO₃ for its "cesium effect," which improves solubility and nucleophilicity of the phenoxide in organic solvents.

-

-

Workup: Pour into ice-water (20 mL). If solid precipitates, filter and wash with water.[5] If oil, extract with EtOAc.

Application Note 3: Finkelstein Reaction (Halogen Exchange)

Objective: Conversion of the chloride to the more reactive iodide or azide. Utility: Iodides react faster with poor nucleophiles; Azides are precursors to "Click" chemistry or amines (via reduction).

Protocol C: Synthesis of Methyl 4-(iodomethyl)-2-methoxybenzoate

Reagents:

-

Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)[1]

-

Reagent: Sodium Iodide (NaI) (2.0 – 5.0 equiv)[1]

-

Solvent: Acetone (Anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Substrate (1.0 mmol) in anhydrous Acetone (5 mL).

-

Addition: Add NaI (3.0 mmol, 450 mg). The solution may turn yellow.

-

Reaction: Stir at Reflux (56°C) for 2–4 hours.

-

Visual Check: NaCl will precipitate out of the solution as a white solid (driving force of the reaction).

-

-

Workup:

-

Cool and filter off the NaCl solid.

-

Concentrate the filtrate.

-

Redissolve residue in EtOAc, wash with 5% aq. Na₂S₂O₃ (sodium thiosulfate) to remove iodine color, then water.

-

Caution: Benzyl iodides are unstable; use immediately or store at -20°C in the dark.[1]

-

Troubleshooting: The Self-Validating System

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Chloride is a poor leaving group.[1] | Add 10 mol% KI or TBAI (Tetrabutylammonium iodide) to generate the reactive iodide in situ. |

| Ester Hydrolysis (Acid formation) | Wet solvent or hydroxide base used. | Ensure solvents are anhydrous . Switch from NaOH/KOH to DIPEA or K₂CO₃ . |

| Product is an Oil/Gum | Residual DMF/DMSO. | Perform an aggressive water wash (3x) during workup or use a lyophilizer if applicable. |

| Multiple Spots on TLC | Bis-alkylation (if using primary amines).[1] | Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., Boc-piperazine) before coupling.[1] |

References

-

Chemical Identity & Properties

-

Mechanistic Foundation (SN2 on Benzyl Chlorides)

-

Finkelstein Reaction Protocol

-

Cesium Carbonate in Organic Synthesis

Disclaimer: This document is for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling benzylic chlorides, as they are potent lachrymators and alkylating agents.

Sources

- 1. 34040-64-7|Methyl 4-(chloromethyl)benzoate|BLD Pharm [bldpharm.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-(chloromethyl)-2-methoxybenzoate_1263285-16-0_杭州海瑞化工有限公司 [hairuichem.com]

- 7. Methyl 4-(chloromethyl)-2-methoxybenzoate_1263285-16-0_해서 화공 [hairuichem.com]

- 8. tcichemicals.com [tcichemicals.com]

Strategic Utilization of Methyl 4-(chloromethyl)-2-methoxybenzoate in Pharmaceutical Synthesis

Executive Summary

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 1263285-16-0) is a high-value pharmaceutical intermediate characterized by its dual functionality: a reactive benzylic chloride and a stable methyl ester. This bifunctional scaffold serves as a critical "linchpin" in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The 2-methoxy-4-substituted-benzoate motif is a privileged pharmacophore. The methoxy group at the ortho position often enhances metabolic stability and solubility, while the para-benzylic position allows for the introduction of diverse nitrogen- or oxygen-containing heterocycles. This guide details the strategic application of this intermediate, focusing on its primary utility in N-alkylation and O-alkylation reactions, supported by robust, self-validating protocols.

Chemical Profile & Reactivity[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 4-(chloromethyl)-2-methoxybenzoate |

| CAS Number | 1263285-16-0 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white crystalline solid or oil |

| Reactivity Class | Benzylic Chloride (Soft Electrophile) |

| Key Hazard | Lachrymator , Skin Sensitizer, Corrosive |

Mechanistic Insight: The "Soft" Electrophile

The benzylic chloride moiety is highly susceptible to SN2 nucleophilic substitution . The electron-donating methoxy group at the meta position (relative to the chloromethyl) slightly deactivates the benzylic position compared to a simple benzyl chloride, but it remains sufficiently reactive for clean substitutions with amines, thiols, and phenoxides under mild basic conditions. The ester group at the ortho position provides a handle for subsequent transformations (e.g., hydrolysis to the acid for amide coupling) without interfering with the alkylation step.

Application 1: N-Alkylation (The "Benzylamine" Linker)

The most common application of this intermediate is the introduction of a solubilizing amine or a pharmacophoric heterocycle. This reaction creates a benzylamine linker , a structural motif found in numerous kinase inhibitors (e.g., analogues of Pexidartinib or similar receptor tyrosine kinase inhibitors).

Strategic Rationale

-

Solubility Enhancement: Introducing a polar amine (e.g., morpholine, piperazine, N-methylpiperazine) significantly improves the aqueous solubility of the final drug candidate.

-

Target Binding: The benzylamine nitrogen often forms critical hydrogen bonds or salt bridges within the enzyme active site.

-

Metabolic Stability: The 2-methoxy group can block metabolic oxidation at the benzylic position or the aromatic ring.

Detailed Protocol: Synthesis of a Piperazine Derivative

Objective: To synthesize Methyl 2-methoxy-4-((4-methylpiperazin-1-yl)methyl)benzoate via SN2 displacement.

Materials:

-

Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 eq)

-

N-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Base choice: Mild enough to prevent ester hydrolysis but strong enough to scavenge HCl.

-

Acetonitrile (MeCN) or DMF (10 volumes) - Solvent choice: Polar aprotic to facilitate SN2.

-

Sodium Iodide (NaI) (0.1 eq) - Catalyst: Finkelstein condition to accelerate reaction via transient iodide formation.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 eq) in MeCN (10 vol).

-

Activation (Optional but Recommended): Add NaI (0.1 eq). Stir for 15 minutes at room temperature. Self-Validating Check: Solution may turn slightly yellow due to trace iodine, indicating active iodide exchange.

-

Base Addition: Add K₂CO₃ (2.0 eq) in one portion. The mixture will become a suspension.

-

Nucleophile Addition: Add N-Methylpiperazine (1.2 eq) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Self-Validating Check (TLC/LCMS): Monitor the disappearance of the starting material (Rt ~ X min) and the appearance of the product (Rt ~ Y min). The product should be more polar (lower Rf on silica TLC).

-

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–95%

Workflow Diagram (N-Alkylation)

Figure 1: Step-by-step workflow for the N-alkylation of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Application 2: O-Alkylation (Ether Synthesis)

This intermediate is also used to create biaryl ether linkages, which are common in many anti-cancer agents to link two aromatic pharmacophores with a flexible spacer.

Strategic Rationale

-

Linker Flexibility: The methylene (-CH₂-) group provides a single degree of rotational freedom, allowing the two aromatic systems to adopt an optimal binding conformation.

-

Electronic Modulation: The ether oxygen acts as a hydrogen bond acceptor.

Protocol Summary

-

Reagents: Phenol derivative (1.0 eq), Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq), DMF or Acetone.

-

Conditions: 60–80°C for 2–4 hours.

-

Key Insight: Use Cesium Carbonate (Cs₂CO₃) for less reactive phenols or when using DMF, as the "Cesium Effect" enhances the nucleophilicity of the phenoxide anion.

Application 3: Downstream Transformations (The "Benzoic Acid" Handle)

Once the benzylic position is functionalized (e.g., with an amine or ether), the methyl ester is typically hydrolyzed to the carboxylic acid to enable amide coupling .

Hydrolysis Protocol

-

Reagents: LiOH·H₂O (2.0 eq) in THF/Water (3:1).

-

Conditions: Room temperature, 2–12 hours.

-

Why LiOH? Lithium hydroxide is milder than NaOH and less likely to cause side reactions (e.g., elimination or racemization if chiral centers are present elsewhere).

-

Self-Validating Check: The disappearance of the methyl ester singlet (~3.9 ppm) in ¹H NMR and the appearance of a broad acid peak (>10 ppm).

Retrosynthetic Analysis Diagram

Figure 2: Retrosynthetic analysis showing the strategic role of the intermediate in drug design.

Safety & Handling Guidelines

Methyl 4-(chloromethyl)-2-methoxybenzoate contains a benzylic chloride moiety, which classifies it as a potent alkylating agent .

-

Lachrymator: This compound can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

-

Skin Sensitizer: Avoid all skin contact.[1] Wear double nitrile gloves and a lab coat.

-

Quenching Spills: Treat spills with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to deactivate the alkylating potential before cleanup.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis (formation of the benzyl alcohol) or degradation.